molecular formula C7HCl4N B3024258 2,3,4,5-Tetrachlorobenzonitrile CAS No. 36245-95-1

2,3,4,5-Tetrachlorobenzonitrile

Cat. No. B3024258
CAS RN: 36245-95-1
M. Wt: 240.9 g/mol
InChI Key: IDOFZVGHXAVYEZ-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrachlorobenzonitrile is an organic chemical compound primarily used as an intermediate in the manufacturing process of pharmaceuticals, agricultural chemicals, and dyes . It has a molecular formula of C7HCl4N and a molecular weight of 240.9 g/mol .


Synthesis Analysis

The synthesis of 2,3,4,5-Tetrachlorobenzonitrile involves the reaction of an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature between 150°C and 190°C .


Molecular Structure Analysis

The molecular structure of 2,3,4,5-Tetrachlorobenzonitrile is characterized by the presence of a benzonitrile group with four chlorine atoms attached to the benzene ring . The InChIKey of the compound is IDOFZVGHXAVYEZ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2,3,4,5-Tetrachlorobenzonitrile has a molecular weight of 240.9 g/mol and a computed XLogP3 of 4.3 . It has no hydrogen bond donors, one hydrogen bond acceptor, and no rotatable bonds . Its exact mass is 240.883360 g/mol, and its monoisotopic mass is 238.886310 g/mol .

Safety and Hazards

Safety data sheets indicate that in case of inhalation, skin contact, eye contact, or ingestion, immediate medical attention is required . It’s advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . In case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam .

properties

IUPAC Name

2,3,4,5-tetrachlorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HCl4N/c8-4-1-3(2-12)5(9)7(11)6(4)10/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDOFZVGHXAVYEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HCl4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90968600
Record name 2,3,4,5-Tetrachlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90968600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,5-Tetrachlorobenzonitrile

CAS RN

53813-76-6
Record name Benzonirile, tetrachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053813766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4,5-Tetrachlorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90968600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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